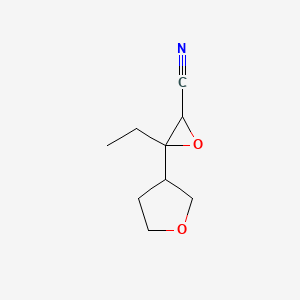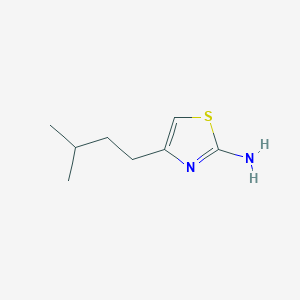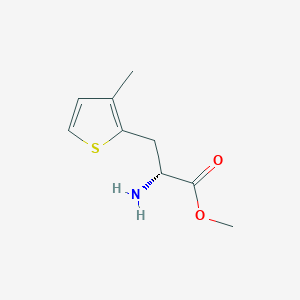![molecular formula C10H15N3O2 B13170924 2-[2-(Dimethylamino)propan-2-yl]pyrimidine-4-carboxylic acid](/img/structure/B13170924.png)
2-[2-(Dimethylamino)propan-2-yl]pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Dimethylamino)propan-2-yl]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a dimethylamino group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)propan-2-yl]pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with dimethylamino reagents under controlled conditions. One common method includes the use of a Dimroth rearrangement, which involves the isomerization of heterocycles through the relocation of heteroatoms within the ring structure . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-[2-(Dimethylamino)propan-2-yl]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products depending on the substituents involved.
科学的研究の応用
2-[2-(Dimethylamino)propan-2-yl]pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[2-(Dimethylamino)propan-2-yl]pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2-[2-(Methylamino)propan-2-yl]pyrimidine-4-carboxylic acid
- 2-[2-(Ethylamino)propan-2-yl]pyrimidine-4-carboxylic acid
- 2-[2-(Dimethylamino)ethyl]pyrimidine-4-carboxylic acid
Uniqueness
The uniqueness of 2-[2-(Dimethylamino)propan-2-yl]pyrimidine-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a dimethylamino group and a carboxylic acid group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
2-[2-(dimethylamino)propan-2-yl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,13(3)4)9-11-6-5-7(12-9)8(14)15/h5-6H,1-4H3,(H,14,15) |
InChIキー |
XLUGTBSQIYUKSR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC=CC(=N1)C(=O)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



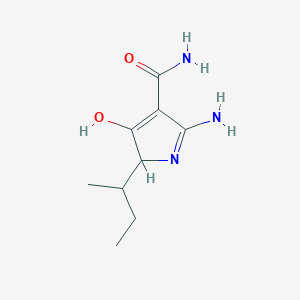
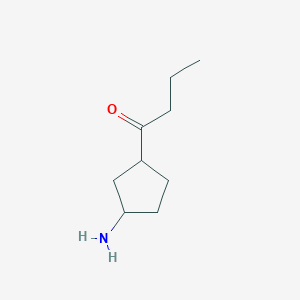
![2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13170856.png)


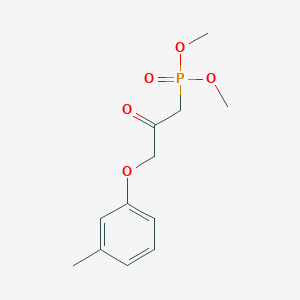
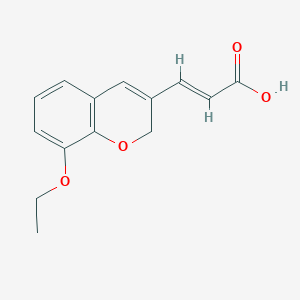
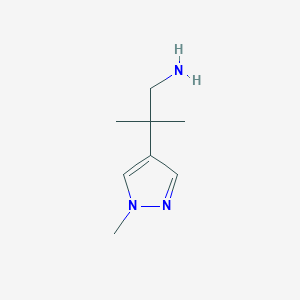

![N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B13170919.png)
